molecular formula C19H16N2OS B14302561 (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene CAS No. 112945-73-0

(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene

Cat. No.: B14302561
CAS No.: 112945-73-0
M. Wt: 320.4 g/mol
InChI Key: QVDMWGAIWUDFLS-UHFFFAOYSA-N
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Description

(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by phenyl and phenylmethanesulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene typically involves the reaction of phenylhydrazine with benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the diazene linkage. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and employing continuous flow reactors to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can undergo redox reactions, influencing cellular pathways and modulating biological activity. The phenylmethanesulfinyl group may enhance the compound’s stability and facilitate its interaction with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.

    Benzyl methyl ketone: Similar to phenylacetone, used in the synthesis of various organic compounds.

Uniqueness

(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is unique due to the presence of both the diazene and phenylmethanesulfinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

112945-73-0

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

(2-benzylsulfinylphenyl)-phenyldiazene

InChI

InChI=1S/C19H16N2OS/c22-23(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-20-17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

QVDMWGAIWUDFLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2N=NC3=CC=CC=C3

Origin of Product

United States

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